molecular formula C10H12ClF2N3 B1476696 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine CAS No. 2092563-79-4

4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine

Cat. No.: B1476696
CAS No.: 2092563-79-4
M. Wt: 247.67 g/mol
InChI Key: WYTDWXKMRZZBLX-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a chloropyrimidine core, a privileged structure in pharmaceutical agents, which is functionalized with a 3-(difluoromethyl)piperidine moiety . The chlorine atom at the 4-position of the pyrimidine ring is a reactive site that can be readily displaced by various nucleophiles, such as amines and alcohols, via nucleophilic aromatic substitution (SNAr) reactions, allowing researchers to create diverse chemical libraries . The piperidine substituent is a common pharmacophore found in bioactive molecules, and the difluoromethyl group can influence the compound's electronic properties, metabolic stability, and membrane permeability . Pyrimidine-based scaffolds are extensively investigated for their broad therapeutic potential, including applications in developing anti-infectives, anticancer agents, and treatments for neurological disorders . This reagent is intended for use by qualified researchers as a synthetic intermediate to explore new chemical space and develop novel biologically active molecules. The product is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-chloro-6-[3-(difluoromethyl)piperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF2N3/c11-8-4-9(15-6-14-8)16-3-1-2-7(5-16)10(12)13/h4,6-7,10H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTDWXKMRZZBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC=N2)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach to 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine involves:

  • Step 1: Preparation of 4-chloro-6-pyrimidinyl intermediate, typically 4,6-dichloropyrimidine.
  • Step 2: Synthesis or procurement of 3-(difluoromethyl)piperidine as the nucleophilic coupling partner.
  • Step 3: Nucleophilic aromatic substitution (SNAr) of the chlorine at the 6-position of the pyrimidine by the nitrogen of the 3-(difluoromethyl)piperidine.

This reaction is generally carried out under basic conditions to deprotonate the piperidine nitrogen and promote nucleophilicity.

Detailed Reaction Conditions

Parameter Typical Conditions Notes
Starting materials 4,6-dichloropyrimidine, 3-(difluoromethyl)piperidine High purity reagents recommended
Solvent Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM) DMF is preferred for its high polarity and ability to dissolve both reactants
Base Potassium carbonate (K₂CO₃) or sodium hydride (NaH) Used to deprotonate piperidine nitrogen
Temperature 80–100 °C Elevated temperature promotes substitution but requires control to avoid side reactions
Reaction time 6–24 hours Monitored by thin-layer chromatography (TLC) or HPLC
Catalyst Sometimes palladium or copper complexes for difluoromethylation steps Catalysts may be employed if difluoromethylation is performed in situ
Purification Column chromatography or recrystallization Ensures removal of unreacted starting materials and side products

Difluoromethylation Approaches for Piperidine Ring

The difluoromethyl group on the piperidine ring can be introduced by:

Catalytic systems often involve palladium or copper complexes facilitating the introduction of the difluoromethyl group with high regioselectivity and yield.

Industrial Production Considerations

In industrial settings, the synthesis is scaled up with attention to:

Reaction Mechanism Insights

The key step, nucleophilic aromatic substitution on the pyrimidine ring, proceeds via:

  • Deprotonation of the piperidine nitrogen.
  • Attack on the electron-deficient 6-position of the pyrimidine ring bearing the chlorine substituent.
  • Displacement of the chlorine atom, forming the C-N bond.

The presence of electron-withdrawing groups on the pyrimidine ring (such as chlorine) activates the ring towards nucleophilic attack.

Analytical Characterization Post-Synthesis

To confirm the identity and purity of the synthesized compound, the following methods are applied:

Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Structural confirmation ^1H and ^13C NMR to verify substitution pattern and difluoromethyl group
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation Confirms presence of chlorine and difluoromethyl moiety
High-Performance Liquid Chromatography (HPLC) Purity assessment C18 column with acetonitrile/water gradient
X-ray Crystallography Definitive structural proof Used if single crystals are obtained

Comparative Data Table of Key Preparation Parameters

Aspect Typical Laboratory Synthesis Industrial Synthesis
Scale Milligram to gram scale Kilogram to ton scale
Reactor Type Round-bottom flask, batch Continuous flow reactors, large batch reactors
Reaction Time 6–24 hours Optimized for shorter times via flow chemistry
Solvent DMF, THF, DCM Solvent recycling systems employed
Purification Column chromatography, recrystallization Crystallization, filtration, solvent extraction
Yield 60–85% 75–90% with optimized conditions
Safety and Environmental Control Standard lab safety protocols Enhanced controls, green chemistry practices

Summary of Research Findings on Preparation Methods

  • The nucleophilic substitution of 4,6-dichloropyrimidine with 3-(difluoromethyl)piperidine under basic conditions is the most widely used and efficient method.
  • The difluoromethyl group significantly influences the physicochemical properties, making selective difluoromethylation a critical step.
  • Reaction conditions such as solvent choice, base strength, and temperature critically affect yield and purity.
  • Industrial synthesis benefits from continuous flow technologies that enhance scalability and reproducibility.
  • Analytical techniques ensure the structural integrity and high purity of the final product, essential for downstream applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can form complex organic molecules with extended carbon chains.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The piperidine ring and the difluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine (CAS 1491288-14-2)
  • Structure : Trifluoromethyl group at the 4-position of piperidine.
  • Molecular Formula : C₁₀H₁₁ClF₃N₃.
  • The 4-position substitution may alter binding affinity in biological targets due to steric effects.
  • Applications : Used in drug discovery for its stability and lipophilicity .
4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)pyrimidine
  • Structure : Fluoromethyl group at the 3-position of piperidine.
  • Molecular Formula : C₁₀H₁₃ClF₂N₃ (same as the target compound but with fluoromethyl instead of difluoromethyl).
  • Lower molecular weight (229.68 vs. 229.68 for the difluoromethyl analog) but distinct reactivity in substitution reactions .

Core Heterocycle Modifications

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • Structure : Pyrazolo[3,4-d]pyrimidine core with a chloromethyl group.
  • Chloromethyl group increases reactivity, making it a versatile intermediate for further derivatization .
  • Applications : Intermediate for antitumor and antibacterial agents .
3-(4-Fluorophenyl)-6-(trifluoromethyl)-4-(3-(trifluoromethyl)piperidin-1-yl)isoxazolo[5,4-d]pyrimidine
  • Structure : Isoxazolo[5,4-d]pyrimidine core with trifluoromethyl substituents.
  • Key Differences :
    • The isoxazole ring confers metabolic resistance compared to pyrimidine cores .
    • Dual trifluoromethyl groups enhance lipophilicity and bioavailability .
  • Synthetic Yield : 28% (lower than pyrimidine analogs due to complex heterocycle formation) .

Substituent Position and Electronic Effects

Compound Substituent Position Fluorination Type Melting Point (°C) Molecular Weight (Da) Key Applications
Target Compound 3-piperidine Difluoromethyl Not reported 229.68 Drug intermediates
4-Chloro-6-(4-(trifluoromethyl)piperidin) 4-piperidine Trifluoromethyl Not reported 245.66 Lipophilic therapeutics
4-Chloro-6-(3-fluoromethylpiperidin) 3-piperidine Fluoromethyl Not reported 213.68 Intermediate synthesis
Pyrazolo[3,4-d]pyrimidine N/A Chloromethyl 168–200 242.68 Antitumor agents

Biological Activity

4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine is a synthetic compound belonging to the pyrimidine class, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting central nervous system disorders and other diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H11ClF2N3
  • CAS Number : 2098091-68-8

Table 1: Basic Properties

PropertyValue
Molecular Weight239.66 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound's lipophilicity and stability, facilitating its binding to biological targets and modulating their activity, which can lead to various therapeutic effects .

Medicinal Chemistry

Research indicates that this compound serves as a valuable building block in the synthesis of pharmaceuticals aimed at treating central nervous system disorders. Its structural characteristics allow it to interact with neurotransmitter receptors and enzymes involved in neurological pathways .

Case Studies

  • Inhibition Studies : A study focused on the inhibition of phosphoglycerate dehydrogenase (PHGDH) demonstrated that derivatives of this compound exhibited significant inhibitory activity, suggesting potential applications in cancer therapy where PHGDH plays a crucial role in serine biosynthesis .
  • Antiviral Activity : Another investigation highlighted the antiviral properties of related pyrimidine compounds, indicating that modifications similar to those seen in this compound could enhance efficacy against viral infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the piperidine ring and the introduction of electron-withdrawing groups like difluoromethyl significantly impact biological activity. These modifications can enhance potency against specific biological targets while improving pharmacokinetic properties .

Table 2: Comparative SAR Data

CompoundActivity (IC50)Comments
This compound14.1 µMEffective against PHGDH
Related Pyrimidine Derivative5.4 µMIncreased potency without coupling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine
Reactant of Route 2
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4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine

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